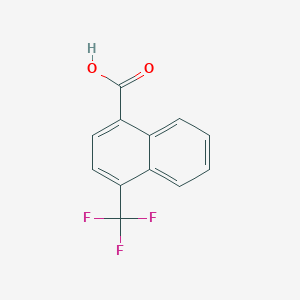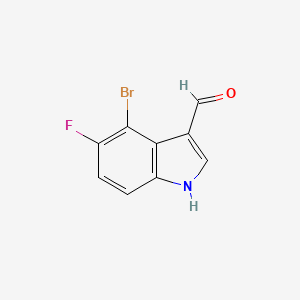
4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.
Uniqueness
4-Amino-1,2-dihydroisoquinolin-3(4H)-one hydrobromide is unique due to its specific functional groups and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other isoquinoline derivatives.
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
4-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrobromide |
InChI |
InChI=1S/C9H10N2O.BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;/h1-4,8H,5,10H2,(H,11,12);1H |
InChIキー |
ORDBOURUKMZFSK-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C(=O)N1)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


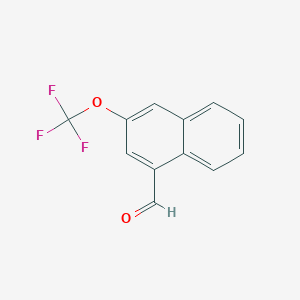
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

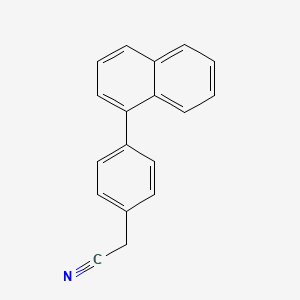

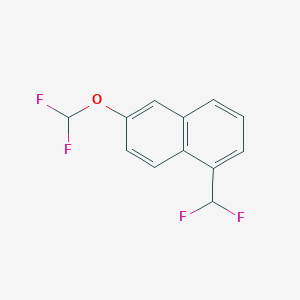
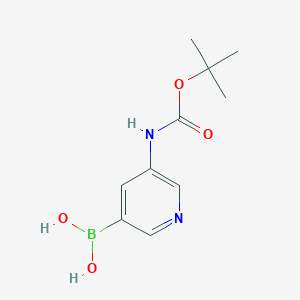
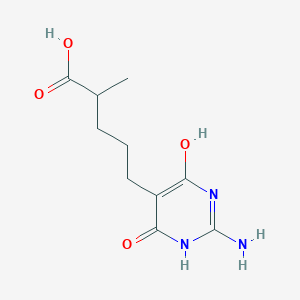
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
